Pinacidil

Content Navigation

For cardiovascular researchers, non-selective KATP agonists (e.g., diazoxide) introduce confounding SUR1 or SUR-independent effects, compromising SUR2-specific signal. Pinacidil selectively opens vascular SUR2B/Kir6.1 KATP channels, enabling clean vasorelaxation without pancreatic SUR1 cross-reactivity or ATP depletion (unlike P-1075). Validated reference for dose-response vasorelaxation assays and ischemia-reperfusion models. High-purity compound, globally available.

CAS Number

Product Name

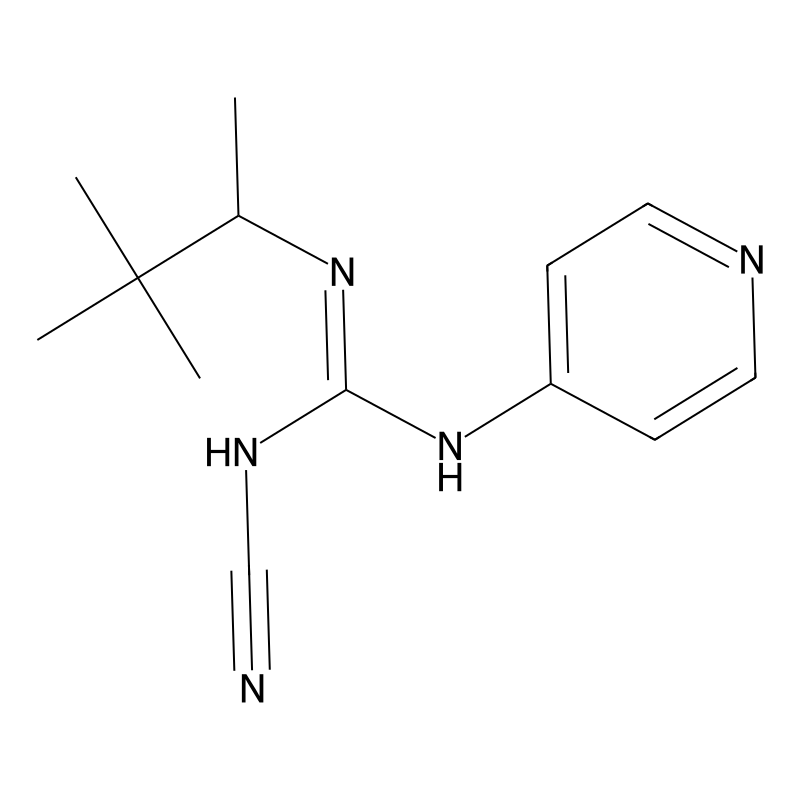

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Pinacidil is a cyanoguanidine-derived potassium channel opener that functions as a potent vasodilator. Its primary mechanism involves the activation of ATP-sensitive potassium (KATP) channels, leading to hyperpolarization of vascular smooth muscle cell membranes and subsequent relaxation. Specifically, its effects are predominantly mediated through KATP channels containing the SUR2 (sulfonylurea receptor) subunit, making it a critical tool for investigating cardiovascular physiology and pharmacology.

Research Fit

References

- Gollasch, M., Bychkov, R., Ried, C., Lohn, M., & Luft, F. C. (1995). Pinacidil relaxes porcine and human coronary arteries by activating ATP-dependent potassium channels in smooth muscle cells. Journal of Pharmacology and Experimental Therapeutics, 275(2), 681–692.

- Southerton, J. S., Weston, A. H., Bray, K. M., Newgreen, D. T., & Taylor, S. G. (1988). In vitro studies on the mode of action of pinacidil. European journal of pharmacology, 157(2-3), 199–209.

- Yokoshiki, H., et al. (1998). C-Terminal Tails of Sulfonylurea Receptors Control ADP-Induced Activation and Diazoxide Modulation of ATP-Sensitive K+ Channels. Circulation Research, 83(11), 1165-1172.

KATP channel openers are not functionally equivalent, and substitution based on compound class alone can compromise experimental validity. Minor structural variations between Pinacidil, cromakalim, and diazoxide lead to significant differences in potency and, critically, selectivity for KATP channel subtypes (e.g., vascular SUR2B vs. pancreatic SUR1). The vasodilatory action of Pinacidil is highly dependent on the presence of the SUR2 subunit, a property not shared by all class members like diazoxide, whose effects can be SUR-independent. This makes the specific choice of Pinacidil essential for experiments designed to selectively probe SUR2-containing channels.

Substitution Risk

References

- Itani, H., et al. (2004). Effect of Two Amino Acids in TM17 of Sulfonylurea Receptor SUR1 on the Binding of ATP-Sensitive K+ Channel Modulators. Diabetes, 53(suppl 3), S158-S163.

- Aziz, Q., et al. (2015). Sulfonylurea Receptor-Dependent and -Independent Pathways Mediate Vasodilation Induced by ATP-Sensitive K+ Channel Openers. Journal of Pharmacology and Experimental Therapeutics, 353(1), 198-207.

High Dependence on SUR2B Subunit for Vasodilation vs. Diazoxide

Pinacidil's mechanism is critically dependent on the SUR2 subunit, which is characteristic of vascular smooth muscle KATP channels. In pressurized mesenteric arteries from SUR2-deficient mice, vasodilation induced by Pinacidil was reduced to approximately 10% of the response seen in wild-type arteries. In stark contrast, the vasodilation induced by diazoxide was similar in both SUR2-deficient and wild-type arteries, indicating a SUR-independent mechanism.

| Evidence Dimension | Vasodilation in SUR2-deficient arteries |

| Target Compound Data | Response reduced to ~10% of wild-type |

| Comparator Or Baseline | Diazoxide: Vasodilation was similar to wild-type, indicating a SUR-independent pathway |

| Quantified Difference | Pinacidil's vasodilatory action is ~90% dependent on the SUR2 subunit in this model, unlike diazoxide. |

| Conditions | Pressurized (60 mm Hg) mouse mesenteric arteries from wild-type [SUR2(+/+)] and SUR2-deficient [SUR2(-/-)] mice. |

For researchers needing to specifically isolate and study SUR2B-mediated pathways, Pinacidil provides a cleaner tool than substitutes like diazoxide that have confounding SUR-independent effects.

(−)-cromakalim > pinacidil > diazoxide > minoxidil

Defined Vasorelaxant Potency Profile Compared to Cromakalim

In direct comparative assays, Pinacidil demonstrates a distinct potency profile from other common KATP openers. In rabbit portal vein tissue, Pinacidil inhibited tension with an IC50 of 4.6 x 10⁻⁸ M. The widely used substitute, cromakalim, was found to be approximately 2.2-fold more potent in the same assay, with an IC50 of 2.1 x 10⁻⁸ M.

| Evidence Dimension | Inhibition of tension (IC50) |

| Target Compound Data | 4.6 x 10⁻⁸ M (46 nM) |

| Comparator Or Baseline | Cromakalim: 2.1 x 10⁻⁸ M (21 nM) |

| Quantified Difference | Cromakalim is ~2.2x more potent in this specific assay. |

| Conditions | Rabbit portal vein tissue. |

This defined, moderate potency allows for precise dose-ranging and establishes Pinacidil as a reliable reference compound when compared against more potent analogs like cromakalim.

Maintains Cellular Energetics at Concentrations Where Analogs Cause Depletion

Unlike some high-potency analogs, Pinacidil does not significantly disrupt cellular bioenergetics at effective concentrations. A study using ³¹P NMR on perfused rat hearts showed that the potent analog P-1075 caused a ~40% depletion of phosphocreatine and ATP at just 5 µM. In contrast, Pinacidil (up to 0.3 mM) and the unrelated opener diazoxide (0.5 mM) had no significant effect on cellular ATP levels.

| Evidence Dimension | Effect on cellular ATP levels |

| Target Compound Data | No significant effect at 0.3 mM |

| Comparator Or Baseline | P-1075 (a potent analog): ~40% depletion of ATP at 5 µM |

| Quantified Difference | Pinacidil avoids the severe impact on cellular energetics observed with its high-potency analog P-1075. |

| Conditions | Perfused rat hearts, measured by 31P NMR spectroscopy. |

This is critical for experiments where maintaining normal mitochondrial function is required, as Pinacidil allows for the study of KATP channel opening without introducing metabolic stress as a confounding variable.

Established Formulation Protocol in DMSO for In Vitro and In Vivo Use

As a hydrophobic compound, Pinacidil requires a non-aqueous co-solvent for preparation of stock solutions. This is a critical, practical consideration for experimental design. A published protocol for *in vivo* use involves dissolving Pinacidil in ethanol and then diluting 1:100 in ACSF to achieve a working solution of 400 µM in 1% ethanol, demonstrating a viable formulation strategy. For most *in vitro* applications, dissolution in DMSO is the standard, well-established method for preparing concentrated stock solutions that can be serially diluted in aqueous culture media or buffers.

| Evidence Dimension | Solvent Requirement & Formulation |

| Target Compound Data | Hydrophobic; requires co-solvent (e.g., DMSO, ethanol) for stock solutions. |

| Comparator Or Baseline | Water-soluble compounds |

| Quantified Difference | Requires a non-aqueous stock solution for use in aqueous experimental systems. |

| Conditions | Described for *in vivo* use at 400 µM in 1% ethanol/ACSF. |

Provides buyers with clear, actionable information on how to handle and formulate the compound for reproducible experiments, a key procurement and processability consideration.

Isolating SUR2B-Dependent Vasodilation Mechanisms

When the research goal is to specifically activate vascular smooth muscle KATP channels (Kir6.1/SUR2B) while minimizing confounding effects from SUR-independent pathways, Pinacidil is the appropriate choice over less selective agents like diazoxide.

Cardiovascular Studies Requiring Stable Cellular Bioenergetics

In models of cardiac ischemia or metabolic function where it is essential to avoid drug-induced disruption of ATP levels, Pinacidil should be used instead of high-potency analogs (e.g., P-1075) that have been shown to deplete cellular energy stores.

Establishing Calibrated Vasorelaxation Assay Baselines

Pinacidil serves as an ideal reference compound for establishing dose-response curves in vasorelaxation studies. Its well-documented potency relative to other standards like cromakalim allows for robust assay validation and cross-study comparison.

Application Fit Matrix

References

- Aziz, Q., et al. (2015). Sulfonylurea Receptor-Dependent and -Independent Pathways Mediate Vasodilation Induced by ATP-Sensitive K+ Channel Openers. Journal of Pharmacology and Experimental Therapeutics, 353(1), 198-207.

- Akar, F. G., et al. (2002). Effects of K(ATP) channel openers, P-1075, pinacidil, and diazoxide, on energetics and contractile function in isolated rat hearts. Journal of molecular and cellular cardiology, 34(4), 439–449.

- McPherson, G. A., & Angus, J. A. (1989). Cromakalim and pinacidil: a comparison of their cardiovascular actions. Journal of cardiovascular pharmacology, 14(6), 838–844.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

ABC transporters

ABCC subfamily

ABCC9(SUR2)/KCNJ11(KIR6.2) [HSA:10060 3767] [KO:K05033 K05004]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Explore Compound Types